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molecular formula C12H10Br2O B8527072 2-Bromo-6-(2-bromoethoxy)naphthalene

2-Bromo-6-(2-bromoethoxy)naphthalene

Cat. No. B8527072
M. Wt: 330.01 g/mol
InChI Key: XDSZHVRSAPNEDG-UHFFFAOYSA-N
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Patent
US07456196B2

Procedure details

A round-bottom flask containing 1.0 g (4.5 mmol) of 6-bromo-2-naphthol, 1,2-dibromoethane (135 mmol, 12 mL), potassium hydroxide (5 mL of a 40% solution) and tetrabutylammonium bromide (1.35 mmol, 0.43 g) was heated at 100° C. for 3 h. The reaction mixture was diluted with 150 mL of CH2Cl2 and washed with water and brine, dried over sodium sulfate and concentrated under vacuum to give the desired compound in 100% as a pale brown solid; 1HNMR (300 MHz, CDCl3) δ 3.70 (t, 2H), 4.40 (t, 2H), 7.05-7.90 (m, 6H). MS (DCl) m/z 330 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]2.[Br:13][CH2:14][CH2:15]Br.[OH-].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH2:15][CH2:14][Br:13])[CH:8]=2)[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
12 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.43 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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